10beta-Hydroxyestr-4-ene-3,17-dione
Overview
Description
10beta-Hydroxyestr-4-ene-3,17-dione, also known as (8S,9S,10S,13S,14S)-10-Hydroxy-13-methyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17(2H)-dione, is a chemical compound with the molecular formula C18H24O3 and a molecular weight of 288.4 .
Molecular Structure Analysis
The molecular structure of 10beta-Hydroxyestr-4-ene-3,17-dione is represented by the SMILES string:OC@@=CC2=O)(CC2)[C@]3([H])[C@]1([H])C@@([H])[C@]4(C)CC3
. Physical And Chemical Properties Analysis
10beta-Hydroxyestr-4-ene-3,17-dione has a molecular formula of C18H24O3 and a molecular weight of 288.38 .Scientific Research Applications
Pharmaceutical Reference Standards
10beta-Hydroxyestr-4-ene-3,17-dione: is utilized as a reference standard in pharmaceutical research . It is essential for analytical method development, method validation (AMV), and quality control (QC) applications. This compound is particularly relevant for Abbreviated New Drug Applications (ANDA) and during the commercial production of pharmaceuticals.
Proteomics Research
In the field of proteomics, 10beta-Hydroxyestr-4-ene-3,17-dione serves as a biochemical tool . It aids researchers in studying protein expressions, modifications, and interactions. This compound’s unique properties make it suitable for various proteomic analytical techniques.
Medical Research
Medical researchers employ 10beta-Hydroxyestr-4-ene-3,17-dione to explore its potential therapeutic effects and interactions with biological pathways. It’s used in the development of new treatments and understanding disease mechanisms at the molecular level.
Analytical Chemistry
In analytical chemistry, 10beta-Hydroxyestr-4-ene-3,17-dione is used for its properties that allow for precise measurements and calibrations . It’s involved in the development of new analytical methods and the improvement of existing ones, ensuring accuracy and reliability in chemical analysis.
Organic Synthesis
This compound plays a role in organic synthesis as a precursor or intermediate in the synthesis of complex molecules . Its reactivity and structural features are exploited to create new compounds with potential applications in various chemical industries.
Biochemical Studies
10beta-Hydroxyestr-4-ene-3,17-dione: is also significant in biochemical studies where it may be used to understand the biochemical pathways and interactions within living organisms .
Odorant Research
Interestingly, 10beta-Hydroxyestr-4-ene-3,17-dione has been noted for its strong odor and ability to bind to odorant receptors . This makes it a subject of interest in the study of olfaction and the development of synthetic fragrances.
properties
IUPAC Name |
(8S,9S,10S,13S,14S)-10-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-17-8-7-15-13(14(17)4-5-16(17)20)3-2-11-10-12(19)6-9-18(11,15)21/h10,13-15,21H,2-9H2,1H3/t13-,14-,15-,17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHCHNCKGJOZKD-FTAMUGHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474526 | |
Record name | 10|A-hydroxyestr-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10beta-Hydroxyestr-4-ene-3,17-dione | |
CAS RN |
5189-96-8 | |
Record name | 10|A-hydroxyestr-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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